3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride
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Overview
Description
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is a chemical compound with the molecular formula C14H22N2.2ClH. It is a derivative of aniline, where the aniline nitrogen is substituted with a piperidin-3-ylmethyl group and an ethyl group at the meta position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride typically involves the following steps:
Formation of the Piperidin-3-ylmethyl Intermediate: This step involves the reaction of piperidine with formaldehyde and a suitable reducing agent to form the piperidin-3-ylmethyl intermediate.
Substitution Reaction: The intermediate is then reacted with 3-ethyl aniline under suitable conditions to form the desired product.
Formation of Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Batch Reactions: Utilizing large reactors to carry out the synthesis in batch processes.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Using techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted aniline derivatives.
Scientific Research Applications
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-N-(piperidin-2-ylmethyl)aniline;dihydrochloride
- 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride
- 3-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride
Uniqueness
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Biological Activity
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride (CAS No. 2551117-35-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of an ethyl group attached to a piperidine ring and an aniline moiety. The synthesis typically involves the reaction of piperidine with formaldehyde to form a piperidin-3-ylmethyl intermediate, which is then reacted with 3-ethyl aniline. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound is believed to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.
- Biochemical Pathways : It may affect pathways related to neurotransmitter systems, potentially impacting conditions like anxiety or depression, though specific pathways remain under investigation.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Potential
Preliminary studies suggest that certain piperidine derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure have been evaluated for their antiproliferative effects in various cancer cell lines, showing IC50 values in the low micromolar range .
Case Studies
- Antibacterial Efficacy : A study on various piperidine derivatives found that modifications at specific positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was particularly noted for increasing efficacy .
- Anticancer Activity : In vitro tests on a panel of cancer cell lines revealed that derivatives with a similar structure to 3-Ethyl-N-(piperidin-3-ylmethyl)aniline exhibited promising results in inhibiting cell growth, suggesting potential for further development as anticancer agents .
Data Table: Biological Activity Summary
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its interaction with specific molecular targets.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity.
- Therapeutic Applications : Exploring its potential use in treating bacterial infections and cancer.
Properties
IUPAC Name |
3-ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13;;/h3,5,7,9,13,15-16H,2,4,6,8,10-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOESYWBHTXEYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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